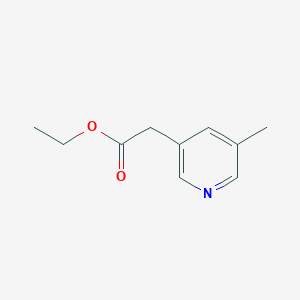![molecular formula C31H27NO4 B13988119 Fmoc-(r)-3-amino-2-([1,1'-biphenyl]-3-ylmethyl)propanoic acid](/img/structure/B13988119.png)
Fmoc-(r)-3-amino-2-([1,1'-biphenyl]-3-ylmethyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-®-3-amino-2-([1,1’-biphenyl]-3-ylmethyl)propanoic acid is a derivative of amino acids used extensively in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-amino-2-([1,1’-biphenyl]-3-ylmethyl)propanoic acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the biphenyl moiety. The process generally includes:
Fmoc Protection: The amino group is protected using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA).
Coupling Reaction: The protected amino acid is then coupled with the biphenyl moiety using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and OxymaPure
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated SPPS techniques to ensure high yield and purity. The use of automated synthesizers allows for precise control over reaction conditions and efficient purification processes .
Chemical Reactions Analysis
Types of Reactions
Fmoc-®-3-amino-2-([1,1’-biphenyl]-3-ylmethyl)propanoic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine.
Coupling: Formation of peptide bonds with other amino acids.
Substitution: Reactions involving the biphenyl moiety
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DCC and OxymaPure in DMF.
Substitution: Various electrophiles and nucleophiles depending on the desired modification
Major Products Formed
The major products formed from these reactions include peptides and modified amino acids, which can be further used in various biochemical applications .
Scientific Research Applications
Fmoc-®-3-amino-2-([1,1’-biphenyl]-3-ylmethyl)propanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for the synthesis of complex peptides.
Drug Development: As an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: For the study of protein-protein interactions and enzyme mechanisms
Mechanism of Action
The mechanism of action of Fmoc-®-3-amino-2-([1,1’-biphenyl]-3-ylmethyl)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-®-3-amino-3-(2-furyl)-propionic acid
- Fmoc-®-3-amino-3-(6-methoxy-3-pyridyl)-propionic acid
- Fmoc-®-3-amino-3-(3-bromo-phenyl)-propionic acid .
Uniqueness
Fmoc-®-3-amino-2-([1,1’-biphenyl]-3-ylmethyl)propanoic acid is unique due to the presence of the biphenyl moiety, which imparts distinct hydrophobic and aromatic properties. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .
Properties
Molecular Formula |
C31H27NO4 |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(3-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C31H27NO4/c33-30(34)24(18-21-9-8-12-23(17-21)22-10-2-1-3-11-22)19-32-31(35)36-20-29-27-15-6-4-13-25(27)26-14-5-7-16-28(26)29/h1-17,24,29H,18-20H2,(H,32,35)(H,33,34)/t24-/m1/s1 |
InChI Key |
UVPUSKZTJPKWCL-XMMPIXPASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@H](CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



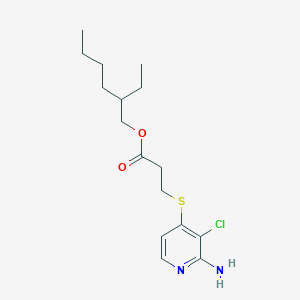
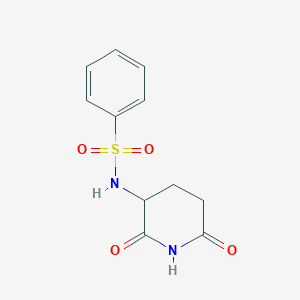
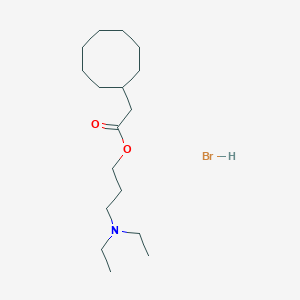
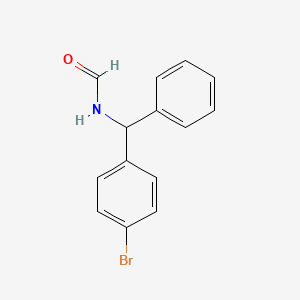

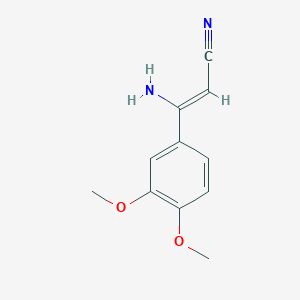
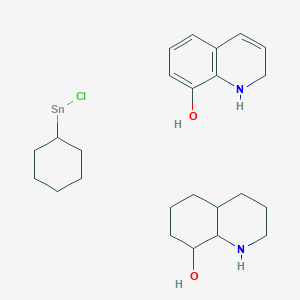
![1-Methyl-4-[(1-nitropropyl)sulfonyl]benzene](/img/structure/B13988092.png)
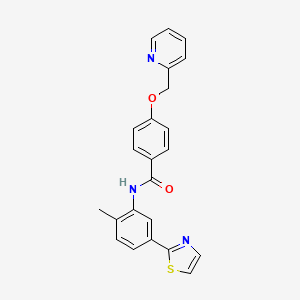
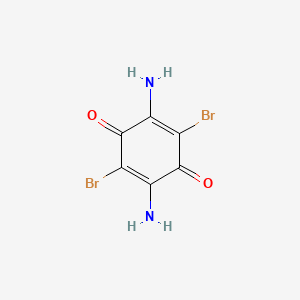
![8-Bromo-5-chloroimidazo[1,2-a]pyrazine](/img/structure/B13988103.png)

